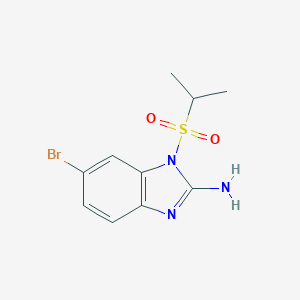![molecular formula C16H17N3O3S B280644 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one, also known as MI-219, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream targets that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to inhibit tumor growth and metastasis in animal models. 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is a highly specific inhibitor of MDM2, which makes it a valuable tool for studying the role of MDM2 in cancer. However, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is not effective against tumors that have mutations in the p53 gene.
Direcciones Futuras
There are several potential future directions for the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy in clinical trials. Another area of interest is the combination of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one with other anticancer agents to enhance its effectiveness. Finally, the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one analogs with improved potency and selectivity is a promising avenue for future research.
Métodos De Síntesis
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can be synthesized by reacting 4-methylpiperazine with 6-bromo-2-hydroxybenzo[cd]indol-2(1H)-one in the presence of a base. The resulting intermediate is then treated with sulfonyl chloride to yield 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one.
Aplicaciones Científicas De Investigación
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of MDM2, a protein that plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can activate p53 and induce apoptosis in cancer cells. 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer.
Propiedades
Fórmula molecular |
C16H17N3O3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C16H17N3O3S/c1-18-7-9-19(10-8-18)23(21,22)14-6-5-13-15-11(14)3-2-4-12(15)16(20)17-13/h2-6H,7-10H2,1H3,(H,17,20) |
Clave InChI |
FYCYBNNFOJAZJQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

